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Compound of Interest |

Compound Name: 2-(2-Methoxyethyl)morpholine
CAS No.: 959238-10-9
Cat. No. B1610855

Executive Summary

2-(2-Methoxyethyl)morpholine (CAS: 132375-02-7) is a specialized heterocyclic building
block distinct from its more common isomer, 4-(2-methoxyethyl)morpholine. As a secondary
amine substituted at the 2-position, it possesses a unique polarity profile characterized by dual
hydrogen-bond donor/acceptor capabilities.

This molecule exhibits amphiphilic behavior: the morpholine ring and ether tail confer water
miscibility and solubility in polar organic solvents, while the alkyl backbone allows solubility in
select non-polar aromatic solvents. Its solubility is a critical parameter for its use as a scaffold
in palladium-catalyzed carboaminations and medicinal chemistry (e.g., kinase inhibitors).

Physicochemical Profile

Understanding the structural drivers of solubility is essential for process design.

Structural Analysis[1]

e Core: Morpholine ring (Heterocyclic secondary amine).[1]

o Substituent: 2-Methoxyethyl group attached at the C2 carbon.
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» Key Functional Groups:
o Secondary Amine (N-H): H-bond donor and acceptor. High polarity.
o Ether Oxygens (C-O-C): Two sites (ring + tail).[2] H-bond acceptors.

o Alkyl Chain: Moderate lipophilicity.

Computed Properties (Predictive)

Property Value (Approx.) Significance

Low molecular weight (145.2
Molecular Formula C7H1sNO:2 N

g/mol ) favors solubility.

) o Likely viscous; miscible with

Physical State Liquid o

other liquid phases.

_ _ Basic; forms water-soluble

pKa (Conjugate Acid) ~8.2-8.4 ) ) )

salts with mineral acids.

Low lipophilicity; preference for
LogP (Octanol/Water) ~-0.3t00.1

polar/aqueous phases.

Critical for solubility in protic
H-Bond Donors 1 (NH)

solvents.

Facilitates solubility in water
H-Bond Acceptors 3(N,0O,0)

and alcohols.[2]

Solubility Landscape

The following data categorizes solvent compatibility based on functional group interactions and
standard synthetic workflows (e.g., extraction, chromatography).

A. Polar Protic Solvents (High Solubility)

o Water:Miscible. The molecule forms extensive hydrogen bond networks with water via the
amine proton and the two ether oxygens.
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o pH Dependency: Solubility increases further in acidic media (pH < 7) due to protonation of
the nitrogen (

)

» Methanol / Ethanol:Miscible. Excellent solvents for synthesis and purification.

B. Polar Aprotic Solvents (High Solubility)

e Dimethyl Sulfoxide (DMSO) & DMF:Miscible. Ideal for stock solutions in biological assays.
o Acetonitrile:Soluble. Often used as a solvent in HPLC analysis of this compound.

o Acetone:Soluble.

C. Chlorinated & Ether Solvents (High Solubility)[3]

e Dichloromethane (DCM):Highly Soluble. The primary solvent for extraction from basic
aqueous layers.

o Tetrahydrofuran (THF):Soluble. Standard solvent for reactions involving this intermediate
(e.g., lithiation or coupling).[2]

o Ethyl Acetate:Soluble. Common eluent for silica gel chromatography (often requires a polar
modifier like MeOH or Triethylamine).

D. Non-Polar | Hydrocarbon Solvents (Variable)

o Toluene:Soluble. Frequently used in high-temperature synthesis or dehydration reactions.

o Hexanes / Heptane:Limited / Partial Solubility. Unlike tertiary amine analogs, the secondary
amine's polarity reduces affinity for pure aliphatic hydrocarbons.[2] It may oil out or form a
biphasic system at low temperatures.

Summary Table: Solvent Compatibility

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10167689/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10167689/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Representative . Primary
Solvent Class Solubility Status T
Solvents Application
Aqueous Water, PBS (pH 7.4) Miscible Formulation, Work-up
Methanol, Ethanol, o Synthesis,
Alcohols Miscible o
IPA Crystallization
Chlorinated DCM, Chloroform High Extraction, Partitioning
THF, 1,4-Dioxane, ) ) )
Ethers High Reaction Medium
MTBE
Aromatics Toluene, Benzene Good Reflux, Azeotroping
Aliphatics Hexane, Pentane Low/Partial Precipitation, Washing

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hydrogen bonding network that dictates the solubility of 2-
(2-Methoxyethyl)morpholine in water versus its behavior in non-polar solvents.

Dipole-Dipole
Dispersion

DCM
(Dipole Interaction)

Weak Interaction

2-(2-Methoxyethyl) ... (Lipophilic Tail only) Hexane
morpholine

H-Bond Donor (NH)
__________________ _H-Bond Acceptor (O, N).
Functrena] Group Contributions

(Van der Waals)

Ether Oxygen Acceptor Only Water
Strong Solvation (H-Bond Network)

Sec-Amine (NH)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1610855?utm_src=pdf-body
https://www.benchchem.com/product/b1610855?utm_src=pdf-body
https://www.benchchem.com/product/b1610855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Solubility mechanism showing the dominant H-bonding interactions in aqueous media
vs. weak Van der Waals forces in aliphatics.[2]

Experimental Protocol: Solubility Determination

Since specific solubility limits (g/L) are rarely published for this specific isomer, use this
standardized "Visual Titration" protocol to generate internal data.[2]

Protocol: Step-by-Step Solubility Assessment

Objective: Determine the approximate solubility limit in a target solvent at 25°C.
e Preparation:
o Weigh 10 mg of 2-(2-Methoxyethyl)morpholine into a clear 4 mL glass vial.
o Ensure the compound is liquid/oil; if solid (unlikely), crush to fine powder.[2]
e Solvent Addition (Incremental):
o Add the target solvent in 10 pL aliquots using a micropipette.
o After each addition, vortex vigorously for 30 seconds.
o Observe for clarity (solubility) or turbidity/droplets (insolubility).[2]
 Calculation:
o If 10 mg dissolves in 10 pL
Solubility > 1000 mg/mL (Miscible/Very High).
o If 10 mg dissolves in 100 pL
Solubility = 100 mg/mL.

o If 10 mg dissolves in 1 mL

Solubility = 10 mg/mL.
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o Verification:

o For "insoluble" results (turbid after 2 mL), centrifuge the sample.[2] If a phase separation
occurs (oil droplet at bottom), the compound is immiscible.[2]

Purification Implication

o Extraction: Use DCM or Chloroform (3x extractions) to recover the compound from aqueous
basic solutions (pH > 10).

o Salt Formation: To isolate the compound from organic solvents, bubble HCI gas or add
HCl/Dioxane.[2] The hydrochloride salt will likely precipitate from non-polar solvents
(Ether/Hexane).

Applications in Synthesis
The solubility profile directly impacts its utility in drug development workflows:
o Pd-Catalyzed Coupling:

o Solvent: Toluene or Dioxane.

o Role: The 2-substituted morpholine acts as the nucleophile. Its solubility in toluene
ensures homogeneous kinetics at 80-100°C.

» Nucleophilic Substitution (SNAr):
o Solvent: DMF or DMSO.

o Role: Reacting with aryl halides.[3][4] High solubility in polar aprotic solvents facilitates
rapid reaction rates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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